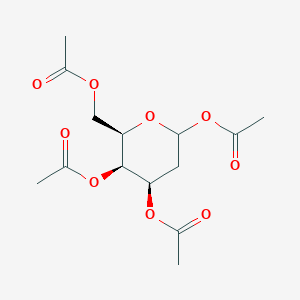
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is a chiral cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the amine group. One common method involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of a metal catalyst, such as rhodium or copper, in the presence of a chiral ligand to induce asymmetry.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques. Flow chemistry allows for better control over reaction conditions and scalability, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclopropylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (1R,2S)-2-(3-Hydroxyphenyl)cyclopropanamine.
Reduction: Formation of (1R,2S)-2-(3-Methoxyphenyl)cyclopropylamine.
Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.
科学的研究の応用
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-(3-Hydroxyphenyl)cyclopropanamine
- (1R,2S)-2-(3-Methoxyphenyl)cyclopropylamine
- (1R,2S)-2-(3-Methylphenyl)cyclopropanamine
Uniqueness
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |
InChIキー |
DRLVWPIMRZBCNJ-VHSXEESVSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@@H]2C[C@H]2N |
正規SMILES |
COC1=CC=CC(=C1)C2CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




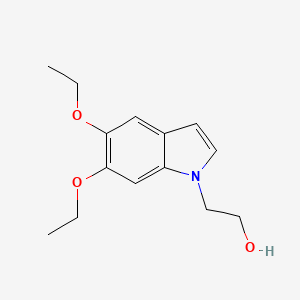
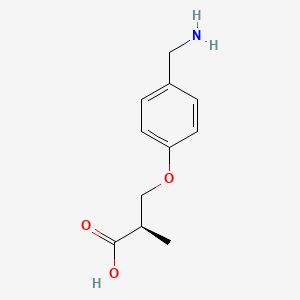
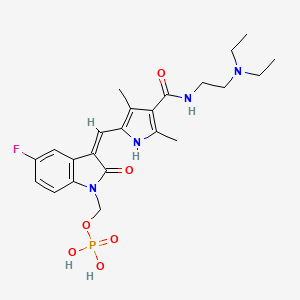
![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
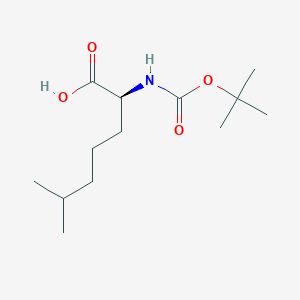
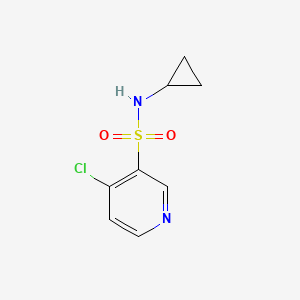
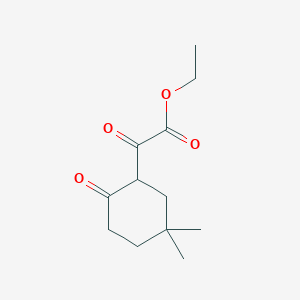
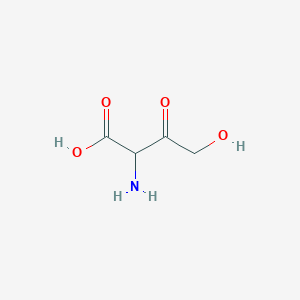

![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
